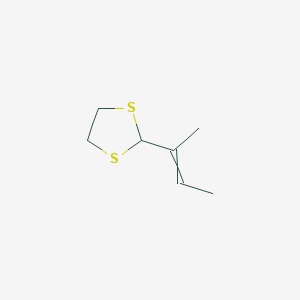

2-(But-2-en-2-yl)-1,3-dithiolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61685-39-0 |

|---|---|

Molecular Formula |

C7H12S2 |

Molecular Weight |

160.3 g/mol |

IUPAC Name |

2-but-2-en-2-yl-1,3-dithiolane |

InChI |

InChI=1S/C7H12S2/c1-3-6(2)7-8-4-5-9-7/h3,7H,4-5H2,1-2H3 |

InChI Key |

UAVDYUFQIIVTNO-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C1SCCS1 |

Origin of Product |

United States |

Significance of 1,3 Dithiolane Architectures As Versatile Synthetic Intermediates

The 1,3-dithiolane (B1216140) ring system, a five-membered heterocycle containing two sulfur atoms at the 1- and 3-positions, is a cornerstone of modern synthetic organic chemistry. organic-chemistry.orgnih.gov Its prominence stems from its dual role as both a robust protecting group and a precursor to nucleophilic acyl equivalents. researchgate.netwikipedia.org

Typically synthesized by the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol (B43112), 1,3-dithiolanes provide a stable shield for aldehydes and ketones against a wide range of reaction conditions, including those involving strong bases and nucleophiles. organic-chemistry.org This stability allows for chemical transformations on other parts of a complex molecule without affecting the carbonyl functionality. The subsequent removal of the dithiolane group, or deprotection, can be achieved using various reagents to regenerate the original carbonyl compound.

Perhaps more significantly, the 1,3-dithiolane framework enables a reversal of the inherent electrophilicity of the carbonyl carbon, a concept known as "umpolung". wikipedia.org The proton on the carbon atom between the two sulfur atoms (the C2 position) is acidic and can be removed by a strong base, such as n-butyllithium, to form a stabilized carbanion. wikipedia.orgyoutube.com This nucleophilic species, effectively an acyl anion equivalent, can then react with a variety of electrophiles (e.g., alkyl halides, epoxides, and other carbonyl compounds) to form new carbon-carbon bonds. youtube.comuwindsor.ca This strategy, pioneered by Corey and Seebach, has become a powerful tool for the construction of complex organic molecules, including many natural products. researchgate.netuwindsor.ca

Role of Alkenyl Substituted Thioacetals in Chemical Synthesis and Transformations

The introduction of an alkenyl (or vinyl) substituent at the C2 position of a thioacetal, as seen in 2-(but-2-en-2-yl)-1,3-dithiolane, introduces a new dimension of reactivity. Alkenyl substituted thioacetals are not merely protected α,β-unsaturated carbonyl compounds; they are versatile intermediates in their own right. The carbon-carbon double bond can participate in a wide array of chemical transformations, often with unique regioselectivity and stereoselectivity influenced by the adjacent dithiolane ring.

For instance, the double bond in alkenyl sulfides can undergo reactions such as the Paternò-Büchi reaction, a [2+2] photocycloaddition with a carbonyl compound to form oxetanes. rsc.org Furthermore, the electronic nature of the double bond can be modulated by the sulfur atoms, influencing its reactivity in electrophilic additions and cycloaddition reactions.

The presence of the thioacetal moiety also provides a handle for further synthetic manipulations. The dithiolane ring can be cleaved under reductive or oxidative conditions to yield different functionalities. This dual reactivity of the alkenyl and thioacetal groups allows for a stepwise and controlled functionalization of the molecule, making these compounds valuable building blocks in multistep syntheses.

Overview of Research Trajectories for 2 but 2 En 2 Yl 1,3 Dithiolane

Direct Thioacetalization Approaches for Carbonyl Precursors

Direct thioacetalization involves the reaction of a carbonyl compound with 1,2-ethanedithiol to form the corresponding 1,3-dithiolane (B1216140). This reaction is typically catalyzed by an acid and is a reliable method for protecting carbonyl functionalities.

A variety of catalytic systems have been developed to facilitate the formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol. These catalysts are essential for achieving high yields and selectivity. Both Brønsted and Lewis acids are effective catalysts for this transformation. organic-chemistry.org

Commonly used Brønsted acids include p-toluenesulfonic acid and acidic ionic liquids. organic-chemistry.orgchemicalbook.com For instance, a catalytic amount of p-toluenesulfonic acid, often in conjunction with silica (B1680970) gel, has proven to be a versatile and efficient system for thioacetalization, offering short reaction times and excellent yields. organic-chemistry.org

Lewis acids also play a significant role in catalyzing this reaction. Yttrium triflate and praseodymium triflate are notable examples of recyclable catalysts that can be used for the chemoselective thioacetalization of aldehydes. organic-chemistry.orgchemicalbook.com Other effective Lewis acid catalysts include hafnium trifluoromethanesulfonate (B1224126) and iron catalysts. organic-chemistry.org

Solid-supported catalysts offer advantages in terms of ease of separation and catalyst recycling. Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst for the formation of 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com Other solid catalysts like Amberlyst-15 and bentonite (B74815) have also been successfully employed. chemicalbook.com

A range of other catalysts have also been explored, including iodine, which promotes the reaction under mild conditions, and tungstophosphoric acid, which is effective in the absence of a solvent. organic-chemistry.org

Table 1: Catalytic Systems for 1,3-Dithiolane Formation

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | p-Toluenesulfonic acid, Brønsted acidic ionic liquids | Versatile, efficient, short reaction times. organic-chemistry.orgchemicalbook.com |

| Lewis Acids | Yttrium triflate, Praseodymium triflate, Hafnium trifluoromethanesulfonate | Recyclable, high chemoselectivity for aldehydes. organic-chemistry.orgchemicalbook.com |

| Solid-Supported Catalysts | Perchloric acid on silica gel (HClO₄-SiO₂), Amberlyst-15, Bentonite | Reusable, easy to separate from the reaction mixture. organic-chemistry.orgchemicalbook.com |

| Other Catalysts | Iodine, Tungstophosphoric acid | Mild reaction conditions, effective under solvent-free conditions. organic-chemistry.org |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 1,3-dithiolanes, this has led to the development of solvent-free and water-based protocols.

Solvent-free thioacetalization can be effectively catalyzed by tungstophosphoric acid or perchloric acid adsorbed on silica gel, providing excellent yields. organic-chemistry.org These methods reduce the use of volatile and often hazardous organic solvents. Another approach involves the use of copper(II) salts under solvent-free conditions for the deprotection of 1,3-dithiolanes, a process that can be reversed for synthesis. researchgate.net

Water has also been explored as a green solvent for thioacetalization. For example, p-dodecylbenzenesulfonic acid can catalyze the reaction of aldehydes and ketones with a non-thiolic, odorless 1,3-propanedithiol (B87085) equivalent in water. organic-chemistry.org This method is particularly attractive due to its mild conditions and the avoidance of harmful organic solvents. organic-chemistry.org

The use of recyclable catalysts, such as praseodymium triflate, further contributes to the environmental sustainability of these synthetic routes. organic-chemistry.orgchemicalbook.com Additionally, visible light-mediated, metal-free photoredox catalysis using Eosin Y offers a sustainable approach to synthesizing 1,3-dithiolanes from terminal alkynes at room temperature. nih.gov

Strategies for Incorporating the But-2-en-2-yl Moiety

The introduction of the but-2-en-2-yl group into the 1,3-dithiolane structure can be achieved through several synthetic strategies. These methods either start with a precursor already containing the desired alkenyl group or introduce it after the formation of the dithiolane ring.

A straightforward method for synthesizing this compound is to start with the corresponding aldehyde or ketone, namely 2-methylbut-2-enal or but-2-en-2-yl methyl ketone. These carbonyl compounds can then undergo direct thioacetalization with 1,2-ethanedithiol in the presence of a suitable acid catalyst, as described in section 2.1.1. This approach directly installs the desired but-2-en-2-yl group at the C2 position of the 1,3-dithiolane ring. The use of odorless thioacetalization reagents, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, can make this process more practical and environmentally friendly. organic-chemistry.org

An alternative strategy involves the functionalization of a pre-formed 1,3-dithiolane ring at the C2 position. This is often achieved by deprotonating the C2 position of 1,3-dithiane (B146892) (a six-membered analog) using a strong base like n-butyllithium to form a highly nucleophilic carbanion. youtube.comquimicaorganica.org This carbanion, an acyl anion equivalent, can then react with various electrophiles to introduce different substituents. While this method is well-established for 1,3-dithianes, a similar principle could be applied to 1,3-dithiolanes. To synthesize this compound via this route, one could envision reacting the 2-lithio-1,3-dithiolane with a suitable electrophile that would generate the but-2-en-2-yl group. For instance, reaction with a molecule like 2-bromobut-2-ene could potentially yield the target compound. Another possibility is the post-synthetic oxidative cyclization, which has been used to stabilize imine-based covalent organic frameworks and could be adapted for dithiolane chemistry. mdpi.com

The Wittig reaction and its variations are powerful tools for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. organic-chemistry.orgwikipedia.orgnumberanalytics.comlibretexts.org This methodology can be adapted to synthesize alkenyl dithiolanes. One approach would be to start with a 1,3-dithiolane derivative bearing a carbonyl group at the C2 position, such as 1,3-dithiolane-2-carbaldehyde (B1217633) or 2-acetyl-1,3-dithiolane. Reaction of this carbonyl-functionalized dithiolane with an appropriate phosphorus ylide, for example, the ylide derived from ethyltriphenylphosphonium bromide, would generate the but-2-en-2-yl group at the C2 position. The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Regioselective and Stereoselective Synthetic Considerations in Dithiolane Formation

The synthesis of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol is a common protective strategy in organic synthesis. wikipedia.org However, when the carbonyl compound is α,β-unsaturated, such as the precursor to this compound, the potential for 1,2- versus 1,4-addition of the dithiol introduces the challenge of regioselectivity. Furthermore, the formation of new stereocenters during the reaction necessitates stereoselective control.

Regioselectivity:

The reaction of α,β-unsaturated aldehydes and ketones with dithiols can lead to the formation of either the 1,3-dithiolane at the carbonyl carbon (1,2-addition) or the formation of a thia-Michael adduct (1,4-addition). The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of this reaction.

Lewis acids and Brønsted acids are commonly employed to catalyze the formation of 1,3-dithiolanes. organic-chemistry.org The use of milder, more selective catalysts can favor the desired 1,2-addition product. For instance, catalysts like yttrium triflate have been shown to be effective for the chemoselective thioacetalization of aldehydes, which can be advantageous in achieving regioselectivity with α,β-unsaturated systems. organic-chemistry.org

In some cases, the conjugate addition of dithiols to α,β-unsaturated systems is the desired pathway, leading to β-keto 1,3-dithianes. organic-chemistry.orgresearchgate.net This highlights the importance of carefully selecting the reaction conditions to favor the formation of the desired regioisomer.

Stereoselectivity:

When a new stereocenter is created at the C2 position of the dithiolane ring, controlling the stereochemistry becomes a significant consideration. For substrates that can form diastereomers, the reaction conditions can be optimized to favor the formation of one diastereomer over the other.

Research into the synthesis of substituted 1-oxo-1,3-dithiolanes has demonstrated the separation of cis- and trans-isomers using chromatographic techniques. nih.gov The stereochemical outcome is often determined by the relative thermodynamic stabilities of the possible stereoisomers. Computational modeling, in conjunction with NMR spectroscopy, can be used to predict and confirm the predominant stereoisomers formed in these reactions. nih.gov The conformation of the dithiolane ring, which can exist in envelope or twist forms, also influences the stereochemical outcome.

For example, in the synthesis of substituted 1,2-dithiolanes, the ring conformation and the dihedral angle of the disulfide bond are significantly affected by the substituents on the ring. nih.govrsc.org While this applies to 1,2-dithiolanes, similar principles of steric and electronic effects of substituents influencing the stereochemical course of the reaction can be extended to 1,3-dithiolane formation.

The following table summarizes the influence of reaction conditions on the selectivity of dithiolane formation based on reported findings for analogous structures.

| Catalyst/Reagent | Substrate Type | Selectivity | Product Type | Reference |

| Yttrium triflate | Aldehydes | Chemoselective | 1,3-Dithiolane | organic-chemistry.org |

| Iodine | Aldehydes & Ketones | Mild Conditions | Thioacetals | organic-chemistry.org |

| Perchloric acid on silica gel | Aldehydes & Ketones | Solvent-free | 1,3-Dithiolanes | chemicalbook.com |

| NaOMe | Propargylic ketones | Regioselective | β-Keto 1,3-dithianes | researchgate.net |

| Bromine | 1,3-bis-tert-butyl thioethers | Stereoselective | 1,2-Dithiolanes | nih.govrsc.org |

Table 1: Influence of Catalysts on Dithiolane Formation

In the specific case of synthesizing this compound, the starting material would be 3-methyl-2-butenal. The challenge lies in achieving selective 1,2-addition of 1,2-ethanedithiol to the aldehyde carbonyl group without affecting the carbon-carbon double bond. The use of chemoselective catalysts under mild conditions would be paramount to prevent unwanted side reactions such as polymerization or conjugate addition. The stereochemistry at the C2 position of the resulting dithiolane would be a mixture of enantiomers unless a chiral catalyst or auxiliary is employed.

Reactivity at the Dithiolane C2 Position (Umpolung Chemistry)

The C2 position of the 1,3-dithiolane ring exhibits unique reactivity due to the presence of two sulfur atoms. This allows for "umpolung," a German term for the reversal of polarity. organic-chemistry.orgdnmfaizpur.org Normally, a carbonyl carbon is electrophilic. By converting it to a dithioacetal, such as a dithiolane, the corresponding C2 proton becomes acidic and can be removed by a strong base. dnmfaizpur.orgquimicaorganica.org This generates a nucleophilic carbanion, effectively inverting the typical reactivity of the original carbonyl group. organic-chemistry.orgdnmfaizpur.orgquimicaorganica.org

Formation and Reactivity of 2-Lithio-1,3-dithiolane Intermediates

The hydrogen atom at the C2 position of this compound can be abstracted by a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiolane intermediate. researchgate.netacs.org The stability of this carbanion is attributed to the polarizability of the adjacent sulfur atoms and the potential for delocalization of the negative charge into vacant d-orbitals on the sulfur atoms. researchgate.net These lithiated intermediates are highly reactive nucleophiles, serving as acyl anion equivalents in various chemical reactions. researchgate.netuwindsor.ca Solutions of these lithiated species are typically handled under inert atmospheres to prevent reaction with oxygen or moisture. researchgate.net

Carbon-Carbon Bond Formation Reactions with Electrophiles

The 2-lithio-1,3-dithiolane derived from this compound is a potent nucleophile capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds. organic-chemistry.orgalevelchemistry.co.uk This type of reaction, often referred to as the Corey-Seebach reaction, is a cornerstone of modern organic synthesis. organic-chemistry.orgwikipedia.org The lithiated dithiolane can attack various electrophilic species, effectively coupling the but-2-en-2-yl-dithiolane moiety with other organic fragments. alevelchemistry.co.ukpharmacy180.com

Table 1: Examples of Electrophiles Used in Reactions with 2-Lithio-1,3-dithiolane Intermediates

| Electrophile Class | Specific Example | Resulting Product Type |

|---|---|---|

| Alkyl Halides | Iodomethane | 2-Alkyl-2-(but-2-en-2-yl)-1,3-dithiolane |

| Epoxides | Ethylene (B1197577) Oxide | β-Hydroxyalkyl-dithiolane |

| Aldehydes & Ketones | Acetone | α-Hydroxyalkyl-dithiolane |

| Acyl Halides | Acetyl Chloride | α-Keto-dithiolane |

This table presents a generalized summary of reactions. Specific yields and conditions depend on the exact reactants and reaction parameters used.

After the carbon-carbon bond-forming step, the dithiolane group can be hydrolyzed, often using reagents like mercury(II) oxide, to reveal a ketone functional group. wikipedia.org This two-step sequence allows for the synthesis of complex ketones that would be difficult to access through traditional methods. organic-chemistry.org

Degradation Pathways Involving Organometallic Reagents

While 1,3-dithianes (the six-membered ring analogues) are generally stable, 2-lithio-1,3-dithiolanes can undergo fragmentation. organic-chemistry.org When deprotonated at the C2 position, 1,3-dithiolanes can fragment to produce a dithiocarboxylate anion and ethylene gas. organic-chemistry.orgnih.gov The stability and reaction pathway can be highly dependent on the reaction conditions, including the base used, the solvent, and the temperature. nih.gov For instance, using lithium diisopropylamide (LDA) or other strong bases can promote this fragmentation, which can be a synthetically useful pathway for the one-pot synthesis of dithioesters if the resulting dithiocarboxylate is trapped with an electrophile. nih.gov

Chemical Transformations Involving the But-2-en-2-yl Olefinic Moiety

The but-2-en-2-yl group contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to reactions with electrophiles and participation in cycloaddition reactions. dalalinstitute.com

Electrophilic Addition Reactions to the Alkene

The double bond in the but-2-en-2-yl moiety can undergo electrophilic addition reactions. dalalinstitute.com In such a reaction, an electrophile is attacked by the π-electrons of the alkene, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The regioselectivity of this addition would be expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation.

Table 2: Potential Electrophilic Addition Reactions

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Expected Intermediate |

|---|---|---|---|

| H-Br | H+ | Br- | Tertiary carbocation |

| H₂O / H⁺ | H+ | H₂O | Tertiary carbocation |

This table illustrates potential reactions based on general principles of electrophilic addition to alkenes.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The alkene of the but-2-en-2-yl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions involve a 1,3-dipole reacting with a π-system to form a five-membered heterocyclic ring in a concerted process. uchicago.edulibretexts.org The [3+2] cycloaddition is a powerful tool for constructing five-membered rings with high regio- and stereoselectivity. wikipedia.orgyoutube.com For example, reacting this compound with a nitrile oxide (a 1,3-dipole) could potentially yield an isoxazoline (B3343090) ring fused or appended to the molecular structure. wikipedia.orgyoutube.com The dithiolane moiety itself can influence the stereochemical outcome of such reactions. researchgate.net Additionally, under photochemical conditions, some vinyl-substituted compounds can form cyclopropenes, which then participate in [4+2] cycloadditions. nih.gov

Oxidative Functionalization Pathways

The oxidation of 1,3-dithiolanes, such as this compound, primarily involves the sulfur atoms, leading to the formation of sulfoxides and disulfoxides. These reactions can be controlled to achieve specific outcomes. For instance, microbial oxidation or the use of specific chemical reagents like tert-butyl hydroperoxide (t-BuOOH) in the presence of Cp₂TiCl₂ can lead to the diastereoselective formation of monosulfoxides. chemicalbook.com Partial oxidation can sometimes result in mixtures of sulfoxide (B87167) isomers. beilstein-journals.orgnih.gov

Under certain conditions, particularly with visible-light photoredox catalysis, the oxidation of 1,3-dithiolanes can be directed toward two distinct pathways: sulfoxidation or a unique oxidative rearrangement. chemrxiv.org The choice between these pathways can be influenced by the selection of the base used in the reaction, allowing for regioselective functionalization. chemrxiv.org This suggests that the oxidation of this compound could potentially yield either the corresponding sulfoxide or a rearranged disulfide-linked-dithioester, depending on the catalytic system employed. chemrxiv.org The reaction of 1,3-dithiolane 1,3-dioxides with various nucleophiles has also been explored, indicating that oxidation significantly alters the ring's reactivity. rsc.org

Table 1: Selected Oxidizing Agents for 1,3-Dithiolanes

| Oxidizing Agent/System | Product Type | Reference |

|---|---|---|

| Microbial Oxidation | 1,3-Dithiolane-1-oxide | chemicalbook.com |

| t-BuOOH / Cp₂TiCl₂ | Monosulfoxide | chemicalbook.com |

| Visible-Light Photocatalysis | Sulfoxide or Rearranged Product | chemrxiv.org |

| Benzyltriphenylphosphonium peroxymonosulfate (B1194676) / AlCl₃ | Carbonyl (via cleavage) | nih.gov |

Ring Manipulation and Rearrangement Reactions of 1,3-Dithiolanes

The five-membered 1,3-dithiolane ring is not inert and can participate in several manipulation and rearrangement reactions, which are valuable in the synthesis of other heterocyclic systems.

Ring Expansion Methodologies

Ring expansion reactions provide a convenient route to medium-sized sulfur-containing heterocycles, which can be challenging to synthesize by other means. researchgate.net A prominent method for the expansion of 1,3-dithiolanes is the Parham-type rearrangement, which typically involves the reaction with α-halocarbonyl compounds to produce six-membered 1,4-dithiane (B1222100) ring systems. beilstein-journals.orgnih.gov This strategy is noted for its versatility and general applicability. beilstein-journals.orgnih.gov

Other reagents have also been developed for this transformation. The combination of o-Iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide (TEAB) has been shown to facilitate the ring expansion of 1,3-dithiolanes. researchgate.net Additionally, treatment with tungsten(VI) chloride (WCl₆) in dimethyl sulfoxide (DMSO) can convert a 1,3-dithiolane into a dithiin, another six-membered ring system. chemicalbook.com These methodologies could theoretically be applied to this compound to synthesize corresponding substituted 1,4-dithianes or dithiins.

Ring Cleavage and Deprotection Mechanisms

The 1,3-dithiolane group is a widely used protecting group for carbonyl compounds like aldehydes and ketones due to its stability in both acidic and basic conditions. tandfonline.comresearchgate.nettandfonline.com However, this stability also makes its removal, or deprotection, a frequent challenge in multi-step synthesis. tandfonline.comresearchgate.nettandfonline.com Consequently, a multitude of methods have been devised to cleave the dithiolane ring and regenerate the parent carbonyl. rsc.org In the case of this compound, successful deprotection would yield 3-methylpent-3-en-2-one.

Deprotection strategies generally fall into three main categories:

Metal-Mediated Cleavage: This involves the use of soft Lewis acids, such as salts of Hg²⁺, Ag⁺, Cu²⁺, or Bi³⁺, which coordinate to the sulfur atoms and facilitate hydrolysis. chemicalbook.comresearchgate.netasianpubs.org

Oxidative Cleavage: This approach uses various oxidizing agents to convert the thioacetal into a more reactive intermediate that is easily hydrolyzed. tandfonline.comtandfonline.com

Alkylative Cleavage: This method involves alkylation of the sulfur atoms, typically with methyl iodide, to form sulfonium (B1226848) salts that are susceptible to hydrolysis. asianpubs.org

A wide array of reagents have been reported for this transformation, reflecting the need for methods that are mild and compatible with various functional groups. researchgate.net

Table 2: Selected Reagents for the Deprotection of 1,3-Dithiolanes

| Reagent/System | Category | Reference |

|---|---|---|

| Mercuric Chloride (HgCl₂) / Cadmium Carbonate (CdCO₃) | Metal-Mediated | chemicalbook.com |

| Copper(II) Chloride (CuCl₂) on Silica Gel | Metal-Mediated | chemicalbook.com |

| Bis(trifluoroacetoxy)iodobenzene | Oxidative | organic-chemistry.orgtandfonline.comtandfonline.com |

| N-Bromosuccinimide (NBS) in Acetone | Oxidative | chemicalbook.com |

| o-Iodoxybenzoic Acid (IBX) in water | Oxidative | organic-chemistry.org |

| H₂O₂ / Iodine | Oxidative | organic-chemistry.org |

The mechanism for the oxidative cleavage of 1,3-dithiolanes hinges on increasing the lability of the sulfur groups. tandfonline.comtandfonline.com The process begins with the oxidation of one or both sulfur atoms to form intermediates such as sulfoxides or sulfonium salts. tandfonline.comtandfonline.com This transformation increases the electrophilicity of the C-2 carbon (the carbon atom between the two sulfurs), making it susceptible to nucleophilic attack by water.

In a typical sequence, the sulfur atom acts as a nucleophile, attacking an electrophilic oxidant (e.g., a source of I⁺ or Br⁺). tandfonline.com The resulting halosulfonium ion is highly activated. Subsequent attack by water, followed by further steps of elimination and hydrolysis, leads to the collapse of the ring structure and the liberation of the free carbonyl compound and ethane-1,2-dithiol or its oxidized byproducts. tandfonline.com Thioacetals are known to be susceptible to cleavage by reactive oxygen species (ROS), which underlies their use in some ROS-responsive materials. researchgate.net

Nucleophilic Substitution Reactions of Thioacetals

The term "nucleophilic substitution" in the context of thioacetals like this compound most famously refers to the "umpolung" or reversal of polarity of the carbonyl carbon. researchgate.nettandfonline.com In a standard carbonyl compound, the carbonyl carbon is an electrophile. However, after conversion to a 1,3-dithiolane, the proton at the C-2 position becomes acidic and can be removed by a strong base, such as n-butyllithium (BuLi). wikipedia.org

RCHS₂C₂H₄ + BuLi → RCLiS₂C₂H₄ + BuH wikipedia.org

This deprotonation generates a stabilized carbanion, which is a potent nucleophile. wikipedia.org This nucleophilic species, an acyl anion equivalent, can then participate in nucleophilic substitution reactions with a wide range of electrophiles, such as alkyl halides, to form new carbon-carbon bonds. uwindsor.ca This two-step sequence of protection-deprotonation-alkylation is a cornerstone of modern organic synthesis, known as the Corey-Seebach reaction. researchgate.net

It is important to note that 1,3-dithiolane-derived organolithium compounds can be unstable and may degrade through the loss of ethylene to form a dithiocarboxylate. wikipedia.orgnih.gov In contrast, the analogous six-membered 1,3-dithianes form more stable lithiated intermediates. wikipedia.org

Direct nucleophilic substitution at the C-2 carbon of the dithiolane ring, where the ring itself acts as the electrophile, is not a typical reaction pathway. chemicalbook.com Such a reaction would require activation of the thioether groups to turn them into effective leaving groups, for instance, by oxidation to sulfoxides or sulfones. rsc.org

Stereochemical Aspects in 2 but 2 En 2 Yl 1,3 Dithiolane Research

Geometric Isomerism Arising from the But-2-en-2-yl Moiety (E/Z Isomerism)

The presence of a carbon-carbon double bond in the but-2-en-2-yl substituent of 2-(but-2-en-2-yl)-1,3-dithiolane gives rise to geometric isomerism, also known as E/Z isomerism. wikipedia.orgvedantu.com This type of stereoisomerism occurs due to the restricted rotation around the C=C double bond, leading to two possible spatial arrangements of the substituents attached to the double-bonded carbons. studymind.co.uk

To assign the E or Z configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. docbrown.infoyoutube.com

Z-isomer: The higher priority groups on each carbon are on the same side of the double bond (from the German zusammen, meaning together). studymind.co.uk

E-isomer: The higher priority groups on each carbon are on opposite sides of the double bond (from the German entgegen, meaning opposite). studymind.co.uk

In the case of the but-2-en-2-yl group, the two carbons of the double bond are each attached to a methyl group and another carbon atom (one being part of the dithiolane ring). The relative priorities of these groups determine the E or Z configuration of the isomer. The existence of these isomers can be confirmed and their structures elucidated using spectroscopic techniques such as NMR. youtube.commasterorganicchemistry.com It is important to note that E/Z isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. docbrown.info The different spatial arrangements of atoms in E and Z isomers can lead to differences in their physical and chemical properties. studymind.co.uk

Chiral Properties at the Dithiolane C2 Stereocenter

The C2 carbon of the 1,3-dithiolane (B1216140) ring in this compound is a stereocenter, also known as a chiral center, provided the substituents on the but-2-en-2-yl group are different. This is because the C2 carbon is bonded to four different groups: a hydrogen atom, the but-2-en-2-yl group, and two sulfur atoms which are part of the five-membered ring. The presence of this stereocenter means that the molecule can exist as a pair of enantiomers (non-superimposable mirror images).

The 1,3-dithiolane ring itself is a privileged scaffold in medicinal chemistry, and the stereochemistry at its substituted positions is known to be a critical determinant of biological activity. nih.govmdpi.com While many chiral 1,3-dithiolanes are synthesized and evaluated as racemic mixtures, the separation and characterization of individual enantiomers are crucial for understanding their pharmacological profiles. nih.gov The absolute configuration of the C2 stereocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

Diastereoselective and Enantioselective Approaches in Synthesis and Transformation

The synthesis of this compound and its derivatives with control over the stereochemistry at both the double bond and the C2 chiral center is a significant challenge in organic synthesis. This requires the use of diastereoselective and enantioselective methods.

Diastereoselective synthesis aims to produce a specific diastereomer (e.g., the E or Z isomer) in preference to others. This can be achieved through various strategies, including the use of stereoselective reagents and catalysts. For instance, ring-closing metathesis has been explored for the stereocontrolled synthesis of E- and Z-trisubstituted macrocyclic alkenes. nih.gov

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often accomplished using chiral catalysts or auxiliaries. uva.es For example, enantioselective Michael additions to cyclobutenes have been developed to synthesize thio-substituted cyclobutanes with high enantioselectivity. nih.gov In the context of 1,3-dithiolanes, enantioselective HPLC has been used for the chiral resolution of racemic mixtures, allowing for the isolation of individual enantiomers. nih.govmdpi.com The development of such methods is essential for accessing enantiopure 1,3-dithiolane-based compounds for various applications. nih.gov

Methodologies for Configurational and Conformational Analysis

Determining the precise three-dimensional structure of this compound, including the configuration of its stereocenters and the conformation of the dithiolane ring, requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. researchgate.netmdpi.com For this compound, NMR can be used to:

Confirm the connectivity of atoms.

Distinguish between E and Z isomers based on the chemical shifts and coupling constants of the protons on and near the double bond. unimi.it

Provide information about the conformation of the 1,3-dithiolane ring by analyzing the coupling constants of the ring protons. researchgate.net Advanced NMR techniques, such as two-dimensional correlation spectroscopy, can further aid in complex structural assignments. beilstein-journals.orgnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of chiral centers and the precise geometry of the molecule in the solid state. mdpi.comnih.gov This technique has been instrumental in establishing the absolute configuration of chiral 1,3-dithiolane derivatives and in studying the conformation of the dithiolane ring. nih.govmdpi.comnih.gov The analysis of crystal structures can reveal details about bond lengths, bond angles, and torsional angles, offering insights into the steric and electronic effects that govern the molecule's conformation. rsc.orgresearchgate.net

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) spectroscopy can be used to study the chiral properties of the molecule. nih.gov The CD spectrum of a chiral compound is unique to its enantiomer and can be used to determine the absolute configuration by comparison with known standards or through theoretical calculations.

The combination of these analytical methods provides a comprehensive understanding of the stereochemical aspects of this compound, which is essential for its application in various fields of research.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, including "2-(But-2-en-2-yl)-1,3-dithiolane". By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Application of Proton NMR (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 2-(1,3-Dithiolan-2-ylidene)malononitrile, signals from protons in the alkyl substituent are observed between δ 1.42–4.67 ppm. researchgate.net For 1,3-dithiolane (B1216140) itself, the proton signals would provide key information about the dithiolane ring structure. chemicalbook.com The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in various organic compounds, protons attached to saturated carbons typically appear in the upfield region (lower ppm values), while those near electronegative atoms or double bonds are shifted downfield.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Related Structures

| Functional Group/Structure | Typical Chemical Shift Range (ppm) |

| Alkane C-H | 0.9 - 1.8 |

| Alkene C-H | 4.5 - 6.5 |

| Protons adjacent to S | 2.0 - 3.0 |

| Protons on a dithiolane ring | Specific shifts depend on substitution |

Note: The exact chemical shifts for "this compound" would require experimental measurement.

Application of Carbon-13 NMR (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, revealing the number of different carbon environments. For example, in the ¹³C NMR spectrum of 2-(1,3-Dithiolan-2-ylidene)malononitrile, key signals include those for the C(CN) group at δ 74.52 ppm, the CN group at δ 113.56 ppm, and the SCS carbon at δ 191.70 ppm. researchgate.net The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Related Structures

| Functional Group/Structure | Typical Chemical Shift Range (ppm) |

| Alkane C | 10 - 50 |

| Alkene C | 100 - 150 |

| Carbon in C-S bond | 20 - 40 |

| Carbonyl C | 160 - 220 |

Note: The precise chemical shifts for "this compound" would need to be determined experimentally.

Advanced NMR Techniques for Stereochemical Assignment

To determine the three-dimensional structure and stereochemistry of complex molecules, advanced NMR techniques are employed. numberanalytics.com These methods provide through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons in the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon-13 atoms, providing a map of C-H bonds. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. numberanalytics.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, providing critical information for determining the relative stereochemistry of the molecule. numberanalytics.comdiva-portal.org The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei. numberanalytics.com

These advanced techniques would be instrumental in assigning the stereochemistry of the butenyl group and its orientation relative to the dithiolane ring in "this compound".

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule and can be used for identification.

For instance, in the mass spectrum of 2-(1,3-Dithiolan-2-ylidene)malononitrile, the molecular ion peak [M] is observed at m/z 168. researchgate.net The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways include alpha-cleavage, where a bond alpha to a heteroatom breaks. libretexts.org In the case of "this compound", fragmentation would likely involve cleavage of the butenyl group and fragmentation of the dithiolane ring. Analyzing these fragments helps to confirm the connectivity of the molecule. youtube.com

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Expected m/z | Possible Origin |

| [M]+ | To be determined | Molecular ion |

| [M - CH₃]+ | M - 15 | Loss of a methyl group |

| [M - C₄H₇]+ | M - 55 | Loss of the butenyl group |

| [C₃H₆S₂]+ | 106 | Dithiolane ring fragment |

Note: The actual fragmentation pattern would need to be determined by experimental mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.publumenlearning.comlibretexts.org Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum.

For "this compound", the key functional groups are the carbon-carbon double bond (C=C) of the butenyl group and the carbon-sulfur (C-S) bonds of the dithiolane ring.

C=C Stretch: The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹. libretexts.org

=C-H Stretch: The stretching vibration of hydrogens attached to the double bond is expected around 3100-3000 cm⁻¹. libretexts.org

C-S Stretch: Carbon-sulfur stretching vibrations are generally weak and appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

C-H Stretch (Alkyl): The C-H stretching vibrations of the saturated parts of the molecule will appear in the range of 3000-2850 cm⁻¹. libretexts.org

In a related compound, 2-(1,3-dithiolan-2-ylidene)malononitrile, a strong absorption band for the C=C stretching vibration is observed at 1457–1461 cm⁻¹. researchgate.net

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=C Stretch (alkene) | 1680 - 1640 |

| =C-H Stretch (alkene) | 3100 - 3000 |

| C-H Stretch (alkane) | 3000 - 2850 |

| C-S Stretch | 800 - 600 |

Note: The exact positions of the absorption bands would be determined from an experimental IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.comcam.ac.uk By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the determination of the exact coordinates of each atom in the crystal lattice, providing definitive information about bond lengths, bond angles, and stereochemistry. cam.ac.uk

For "this compound", if a suitable single crystal can be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms and the stereochemistry at the double bond and any stereocenters. The resulting data would include precise bond lengths for the C-S and C=C bonds, as well as the bond angles within the dithiolane ring and the butenyl substituent. This technique has been used to determine the structures of countless organic and inorganic compounds. caltech.edu

Chromatographic Techniques for Separation, Purification, and Purity Assessment

The isolation and purification of this compound from reaction mixtures, as well as the definitive assessment of its purity, rely on a suite of chromatographic techniques. These methods are indispensable for separating the target compound from starting materials, catalysts, by-products, and any potential isomers. The selection of a specific chromatographic technique is dictated by the scale of the separation, the required purity level, and the physicochemical properties of the compound and its contaminants. Methodologies range from bulk separation using column chromatography to high-resolution analysis and purification by High-Performance Liquid Chromatography (HPLC).

Column Chromatography

For the routine purification of 1,3-dithiolane derivatives following synthesis, column chromatography is a fundamental and widely applied technique. This method is effective for removing non-polar and highly polar impurities. While specific conditions for this compound are not extensively documented, established protocols for structurally related 1,3-dithiolane compounds provide a clear procedural framework.

For instance, in the purification of various 1,3-dithiolane-2-thiones, column chromatography using an aluminum oxide (Al₂O₃) stationary phase with dichloromethane (B109758) as the eluent has proven effective for isolating the target compounds. researchgate.net Purity assessment during the fractionation process is often monitored by Thin-Layer Chromatography (TLC). A typical TLC system for related compounds involves a silica (B1680970) gel stationary phase with a mobile phase such as a hexane/ethyl acetate (B1210297) mixture (e.g., 9:2 v/v), which allows for the calculation of the retention factor (R_f) to track the compound of interest. researchgate.net

Table 1: General Column Chromatography Parameters for 1,3-Dithiolane Analogs This table presents typical conditions used for the purification of 1,3-dithiolane derivatives, which are applicable to the separation of this compound.

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Aluminum Oxide (Al₂O₃) or Silica Gel (SiO₂) | researchgate.net |

| Mobile Phase (Eluent) | Dichloromethane (for Al₂O₃) or Hexane/Ethyl Acetate mixtures (for SiO₂) | researchgate.net |

| Monitoring Technique | Thin-Layer Chromatography (TLC) | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

For high-resolution separation, analytical purity determination, and preparative isolation of high-purity samples, High-Performance Liquid Chromatography (HPLC) is the method of choice. The development of HPLC methods for 1,3-dithiolane scaffolds is crucial, particularly when stereoisomers are present.

Detailed studies on the chiral resolution of the key 1,3-dithiolane synthon, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, highlight the capabilities of enantioselective HPLC. nih.gov These methods, which can be adapted for other chiral 1,3-dithiolanes, utilize chiral stationary phases (CSPs) to separate enantiomers. The use of polysaccharide-based columns, such as Chiralpak IA, with a normal-phase eluent system, has achieved baseline separation of enantiomers. nih.gov Such an approach would be essential for separating the enantiomers of this compound if a chiral center is introduced during its synthesis or modification.

The efficiency of the separation is quantified by parameters such as the retention factor (k), separation factor (α), and resolution factor (R_s). Research has demonstrated that these methods can be scaled up from analytical to semi-preparative levels to isolate gram quantities of individual enantiomers. nih.gov

Table 2: Analytical Chiral HPLC Conditions for a Model 1,3-Dithiolane Compound Data from the successful resolution of (R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol, serving as a reference for developing methods for analogous 1,3-dithiolanes. nih.gov

| Parameter | Condition / Value |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiralpak IA (4.6 × 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Methyl tert-butyl ether (MTBE) (4:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/vis at 240 nm |

| Retention Factor (k₁) | 4.60 |

| Retention Factor (k₂) | 5.34 |

| Separation Factor (α) | 1.16 |

| Resolution (R_s) | 1.39 |

Theoretical and Computational Studies of 2 but 2 En 2 Yl 1,3 Dithiolane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of organic molecules. researchgate.netnih.gov DFT methods are used to calculate the distribution of electrons within a molecule, which governs its stability, reactivity, and spectroscopic properties. researchgate.netmdpi.com For dithiolane derivatives, these calculations can elucidate the influence of substituents on the heterocyclic ring.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, facilitating chemical reactions. nih.gov The analysis of these frontier molecular orbitals can predict where a molecule is likely to react with electrophiles or nucleophiles. scispace.com

Furthermore, DFT calculations can predict various electronic properties, which are summarized in the table below. These global reactivity descriptors help in characterizing and comparing the reactivity of different molecules.

Table 1: Representative Electronic Properties from DFT Calculations for a Substituted Dithiolane Derivative

| Parameter | Description | Typical Predicted Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -0.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | +0.05 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. nih.gov | 0.30 |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). | 0.25 |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | -0.05 |

| Electronegativity (χ) | The tendency of the molecule to attract electrons ( (I+A)/2 ). | 0.10 |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | 0.15 |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ). | 0.033 |

Note: The values in this table are illustrative for a generic dithiolane derivative and are not specific to 2-(But-2-en-2-yl)-1,3-dithiolane, as direct computational data was not found. Values are in atomic units (a.u.).

Conformational Analysis and Energy Minimization

The 1,3-dithiolane (B1216140) ring is not planar and can adopt several conformations. nih.gov Conformational analysis through computational methods is used to determine the most stable three-dimensional arrangement of the atoms in a molecule. nih.gov This involves calculating the potential energy of different spatial arrangements (conformers) to find the one with the minimum energy, which corresponds to the most populated conformation at equilibrium.

For the 1,3-dithiolane ring, the primary conformations are typically envelope and twist (or half-chair) forms. nih.govresearchgate.net In substituted dithiolanes, the substituents can exhibit either axial or equatorial orientations, leading to different stereoisomers with varying stabilities. researchgate.net Energy minimization calculations can quantify the energy differences between these forms. For instance, studies on related 1-oxo-1,3-dithiolanes show that the molecule often prefers an envelope conformation where the S=O group is in an axial position, as this is the most stable form. nih.govresearchgate.net The presence and nature of substituents, such as the but-2-en-2-yl group at the C2 position, would significantly influence the conformational equilibrium.

Table 2: Hypothetical Relative Energies of 2-Substituted 1,3-Dithiolane Conformers

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Envelope | Equatorial | 0.00 | 75 |

| Envelope | Axial | 1.15 | 12 |

| Twist | Equatorial | 0.85 | 10 |

Note: This table presents a hypothetical energy landscape for a generic 2-substituted 1,3-dithiolane based on general principles of conformational analysis. Specific calculations for this compound would be required for precise data.

Mechanistic Insights into Reaction Pathways and Intermediates

Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states and any intermediates that may be formed. rsc.org

For dithiolane derivatives, computational studies can provide mechanistic insights into various reactions, such as oxidation, desulfurization, or ring-opening. rsc.org For example, in the reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles, computational modeling could help to rationalize the formation of different products like 1,4-dithiane (B1222100) 1-oxides or ring-opened α,β-unsaturated sulfoxides by comparing the activation energies for the different possible pathways. rsc.org The calculations can reveal the step-by-step process of bond breaking and formation, providing a detailed molecular-level picture that is often difficult to obtain through experimental means alone.

Table 3: Illustrative Energy Profile for a Reaction Step

| Species | Description | Calculated Enthalpy of Formation (ΔHf) (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., Dithiolane + Reagent) | 15.0 |

| Transition State | Highest energy point along the reaction coordinate. rsc.org | 35.5 |

| Intermediate | A meta-stable species formed during the reaction. rsc.org | 20.2 |

Note: The data is illustrative of a generic reaction involving a dithiolane derivative to demonstrate the application of computational chemistry in studying reaction mechanisms.

Computational Predictions for Stereochemical Outcomes

When a reaction can produce multiple stereoisomers, computational chemistry can be used to predict the most likely outcome. nih.gov By calculating the energies of the different transition states leading to each stereoisomer, it is possible to predict which product will be formed preferentially. The product that is formed via the lowest-energy transition state is expected to be the major product (kinetic control). researchgate.net Alternatively, if the reaction is reversible, the most stable product isomer will be dominant at equilibrium (thermodynamic control).

In the context of chiral 1,3-dithiolanes, computational methods can help assign the absolute configuration of enantiomers by correlating calculated properties, such as specific optical rotation, with experimental data. nih.govmdpi.com For reactions involving the creation of new stereocenters on the dithiolane ring, modeling the approach of reactants can explain why one diastereomer is formed over another. These predictions are often validated by comparison with experimental results from NMR spectroscopy or X-ray crystallography. researchgate.netresearchgate.net

Table 4: Example of Computational Prediction vs. Experimental Outcome for a Diastereoselective Reaction

| Diastereomer | Transition State Energy (kcal/mol) | Predicted Product Ratio | Experimental Product Ratio |

|---|---|---|---|

| A (trans) | 21.3 | 95% | 92% |

Note: This table provides a representative example of how computational energy calculations are used to predict the stereochemical outcome of a reaction, using hypothetical data based on principles from studies of related chiral heterocycles.

Applications and Advanced Synthetic Utility of 2 but 2 En 2 Yl 1,3 Dithiolane

Role as an Acyl Anion Equivalent in Carbon-Carbon Bond Forming Reactions

One of the most significant applications of 1,3-dithiolanes, including 2-(but-2-en-2-yl)-1,3-dithiolane, is their function as an acyl anion equivalent. asianpubs.orgyoutube.comlibretexts.org This concept, a cornerstone of umpolung (reactivity reversal), allows for the formation of carbon-carbon bonds that are otherwise challenging to achieve through conventional synthetic strategies. youtube.com

Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic. However, by converting the carbonyl group into a 1,3-dithiolane (B1216140), the polarity of this carbon atom is effectively reversed. The protons on the carbon atom between the two sulfur atoms (C2) of the dithiolane ring become acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.com This carbanion, known as a dithianyl anion, serves as a synthetic equivalent of an acyl anion. libretexts.org

Table 1: Reactions of Dithianyl Anions as Acyl Anion Equivalents

| Electrophile | Product Type |

| Alkyl Halide | Ketone |

| Epoxide | β-Hydroxy ketone |

| Aldehyde/Ketone | α-Hydroxy ketone |

| α,β-Unsaturated Ketone | 1,4-Diketone |

Intermediacy in the Synthesis of Complex Organic Molecules and Natural Products

The utility of 1,3-dithiolanes as acyl anion equivalents has made them invaluable intermediates in the total synthesis of numerous complex organic molecules and natural products. asianpubs.orgnih.gov Their stability under a variety of reaction conditions, excluding those that cleave the dithioacetal, allows for their incorporation early in a synthetic sequence, with the carbonyl group being unmasked at a later stage. asianpubs.orgorganic-chemistry.org

For instance, the dithiane methodology has been employed in the synthesis of various alkaloids, pheromones, and other biologically active compounds. The ability to form carbon-carbon bonds with high stereocontrol by using chiral auxiliaries or catalysts in conjunction with dithiolane chemistry further enhances its power in asymmetric synthesis. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which can be further elaborated into indolizidine compounds, highlights the application of related chemistries in constructing complex heterocyclic frameworks. nih.gov

Precursors for Substituted Ethenes and Dibenzofulvenes via Cycloreversion Reactions

While less common than their use as acyl anion equivalents, certain 2-ylidene-1,3-dithiolanes can serve as precursors for the synthesis of substituted ethenes and related structures through cycloreversion reactions. These reactions typically involve the thermal or photochemically induced fragmentation of the dithiolane ring.

Furthermore, the synthesis of benzofulvenes, which are important structural motifs in materials science and medicinal chemistry, can be achieved through palladium-catalyzed sequential three-component reactions. uoregon.edulabxing.com While not directly involving the cycloreversion of this compound, these advanced methods for constructing complex π-systems highlight the broader context of synthesizing unsaturated structures where dithiolane-related intermediates can play a role.

Utility in Protecting Group Chemistry for Carbonyl Functionalities

The formation of a 1,3-dithiolane is a robust and widely used method for the protection of carbonyl groups (aldehydes and ketones) in multi-step organic synthesis. asianpubs.orgorganic-chemistry.orgwikipedia.org This protection strategy is essential when a carbonyl functionality needs to be preserved while other parts of the molecule undergo reactions that would otherwise affect it, such as reduction with metal hydrides or reactions with organometallic reagents. wikipedia.org

The reaction of a carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a Brønsted or Lewis acid catalyst readily forms the corresponding 1,3-dithiolane. organic-chemistry.org These dithioacetals are stable to a wide range of acidic and basic conditions under which other protecting groups, such as acetals, might be cleaved. asianpubs.org

The deprotection, or removal, of the dithiolane group to regenerate the carbonyl can be achieved under various conditions. While traditional methods often employed toxic heavy metal salts like mercuric chloride (HgCl2), newer and milder protocols have been developed. asianpubs.org These include oxidative methods using reagents like bis(trifluoroacetoxy)iodobenzene or systems like hydrogen peroxide with an iodine catalyst in an aqueous micellar system. organic-chemistry.orgorganic-chemistry.org The latter offers an environmentally benign approach, avoiding hazardous heavy metals and tolerating a variety of sensitive functional groups. organic-chemistry.org Other methods for deprotection include the use of copper(II) salts under solvent-free conditions. conicet.gov.ar

Table 2: Common Reagents for Protection and Deprotection of Carbonyls as 1,3-Dithiolanes

| Transformation | Reagents |

| Protection | 1,2-Ethanedithiol, Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, HCl) |

| Deprotection | HgCl₂, CaCO₃, aq. CH₃CN |

| Bis(trifluoroacetoxy)iodobenzene | |

| H₂O₂, I₂ (cat.), SDS, H₂O | |

| Cu(NO₃)₂·2.5H₂O, Montmorillonite K10 |

Involvement in Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of chemical libraries for drug discovery and other applications. nih.gov

While direct involvement of this compound in well-established named MCRs is not extensively documented, the functional handles it possesses can be utilized in sequential MCR strategies. For example, a molecule containing a dithiolane-protected carbonyl could be subjected to an MCR, such as the Ugi or Passerini reaction, utilizing other functional groups present in the molecule. nih.gov Following the MCR, the dithiolane could be deprotected to reveal the carbonyl group, which can then undergo further transformations. This approach allows for the strategic incorporation of the dithiolane's latent carbonyl functionality into complex scaffolds built through convergent MCRs.

For instance, a synthetic sequence could involve a Passerini reaction to create a complex α-acyloxy carboxamide, where one of the starting materials contains a dithiolane moiety. rug.nl This allows for the late-stage introduction of a ketone or aldehyde functionality, significantly increasing the molecular complexity and providing a handle for further diversification.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The primary route to 2-substituted-1,3-dithiolanes is the thioacetalization of a carbonyl compound—in this case, butan-2-one—with 1,2-ethanedithiol (B43112). organic-chemistry.orgwikipedia.org Traditional methods often rely on strong Brønsted or Lewis acids. Future research will likely focus on developing more sophisticated and efficient catalytic systems that offer mild reaction conditions, high yields, and excellent chemoselectivity.

A significant trend is the use of heterogeneous and recyclable catalysts, which simplify product purification and reduce waste. thieme-connect.comdntb.gov.ua Catalysts such as silica-supported acids (e.g., perchloric acid on silica (B1680970) gel, silica sulfuric acid) and metal triflates have shown great promise. organic-chemistry.orgdntb.gov.uachemicalbook.com For instance, praseodymium triflate has been noted as a recyclable catalyst for chemoselective thioacetalization. chemicalbook.com Another emerging area is photoredox catalysis. A visible-light-mediated, metal-free approach using Eosin Y as a photocatalyst has been developed for the direct synthesis of 1,3-dithiolanes from terminal alkynes, offering a sustainable alternative under neutral and mild conditions. nih.gov

Future work on 2-(But-2-en-2-yl)-1,3-dithiolane could involve screening a variety of these modern catalysts to optimize its synthesis. Transformations of the butenyl group or the dithiolane ring itself could also be explored using novel catalytic methods.

Table 1: Comparison of Catalytic Systems for 1,3-Dithiolane (B1216140) Synthesis

| Catalyst System | Typical Conditions | Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Iodine (I₂) | Catalytic amount, CHCl₃, room temp. | Mild, high chemoselectivity, high yields (88-96%). | Efficient and selective synthesis from butan-2-one. | organic-chemistry.org |

| p-TsOH/Silica Gel | Reflux in dichloromethane (B109758) or hexanes | Heterogeneous, easy work-up, high yield, good selectivity. | A practical, scalable synthesis protocol. | organic-chemistry.orgthieme-connect.com |

| Hafnium Triflate | Catalytic amount | Mild conditions, tolerates sensitive functional groups. | Synthesis and transformations without affecting the butenyl group. | organic-chemistry.org |

| Tungstate Sulfuric Acid | Solvent-free | Environmentally benign, excellent yields, short reaction times. | Green synthesis protocol. | researchgate.net |

Exploration of Asymmetric Synthetic Routes to Enantiopure Derivatives

While this compound itself is achiral, many of its potential derivatives, created by reactions at the butenyl moiety or substitution on the dithiolane ring, could be chiral. The biological activity of such compounds is often highly dependent on their stereochemistry. nih.gov Consequently, the development of asymmetric synthetic routes is a critical area for future research.

Currently, chiral 1,3-dithiolanes are often prepared as racemic mixtures and then resolved using techniques like enantioselective HPLC. nih.govmdpi.com A more efficient approach would be direct asymmetric synthesis. This could involve the use of chiral catalysts or auxiliaries during the dithiolanization process. For example, gold-catalyzed intramolecular hydroarylation has been used to synthesize highly enantiopure dithia dntb.gov.uahelicenes, demonstrating the potential of chiral metal complexes in related sulfur heterocycle synthesis. nih.gov

Future research should focus on developing catalytic asymmetric methods to produce enantiopure derivatives of this compound. This would enable the systematic study of structure-activity relationships for potential pharmaceutical or materials science applications. The absolute configuration of these chiral derivatives could be determined using a combination of X-ray crystallography and chiroptical spectroscopy. mdpi.comconsensus.app

Integration into Sustainable and Green Chemistry Protocols

Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound should prioritize the integration of green chemistry principles. nih.gov This involves several key strategies:

Solvent-Free Reactions: Many modern thioacetalization procedures are performed under solvent-free conditions, using solid-supported catalysts. dntb.gov.uaresearchgate.net This minimizes the use of volatile organic compounds, reducing environmental impact and simplifying the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Visible-light photoredox catalysis, for example, can offer highly efficient and atom-economical pathways. nih.gov

Renewable Resources: While not directly applicable to the synthesis from butan-2-one, future transformations could utilize reagents derived from renewable feedstocks.

A key future goal would be to develop a comprehensive green synthesis protocol for this compound that is scalable, efficient, and environmentally benign. nih.govresearchgate.net

Advanced Spectroscopic Probes and In-situ Characterization Techniques

A thorough understanding of the structure, conformation, and reactivity of this compound requires advanced spectroscopic characterization.

Structural Elucidation: Standard techniques like ¹H and ¹³C NMR spectroscopy are fundamental for confirming the basic structure. nih.govchemicalbook.com More advanced, multi-dimensional NMR techniques will be crucial for unambiguous assignment and conformational analysis. ox.ac.uk

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the ethyl and butenyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which are essential for connecting the butenyl group to the C2 position of the dithiolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space interactions, providing insights into the preferred 3D conformation of the molecule. ox.ac.uk

In-situ Monitoring: A significant emerging trend is the use of in-situ spectroscopic techniques to monitor reactions in real-time. Probes such as ReactIR (FT-IR) or in-situ NMR could be employed to study the kinetics and mechanism of the formation of this compound, providing valuable data for process optimization.

Table 2: Prospective NMR Data for Structural Characterization

| Technique | Expected Information for this compound |

|---|---|

| ¹H NMR | Signals for the dithiolane ring protons (-S-CH₂-CH₂-S-), and the butenyl group protons (two CH₃ groups). |

| ¹³C NMR | Resonances for the dithiolane carbons (C4/C5, C2), and the butenyl carbons (quaternary C=, two CH₃). |

| HSQC | Correlation peaks connecting the proton signals to their respective carbon signals. |

Deepening Mechanistic Understanding through Advanced Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating molecular properties and reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. mdpi.com

For this compound, DFT calculations could be employed to:

Predict Molecular Geometry and Conformation: Determine the most stable three-dimensional structure, including the puckering of the dithiolane ring and the orientation of the butenyl substituent. nih.govresearchgate.net

Calculate Spectroscopic Properties: Predict NMR chemical shifts and coupling constants, which can aid in the interpretation and assignment of experimental spectra. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Model the entire reaction coordinate for the catalytic synthesis of the molecule. This would involve calculating the energies of reactants, transition states, intermediates, and products, providing a detailed picture of the catalytic cycle and identifying the rate-determining step. researchgate.net

Explore Reactivity: Investigate the molecule's electronic structure (e.g., frontier molecular orbitals) to predict its reactivity in subsequent transformations, such as electrophilic additions to the double bond.

By combining computational modeling with experimental results, researchers can gain a comprehensive understanding of the fundamental chemistry of this compound, guiding the rational design of new synthetic methods and applications.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(but-2-en-2-yl)-1,3-dithiolane?

A common approach involves reacting 1,2-disulfenyl chlorides with aldehydes or active methylene compounds under controlled conditions. For example, 1,3-dithiolanes can be synthesized via the reaction of 1,2-propanedisulfenyl chloride with α,β-unsaturated aldehydes, followed by purification via column chromatography (silica gel, solvent systems like hexane/CH₂Cl₂) to isolate the product . Yield optimization often requires adjusting reaction stoichiometry and temperature.

Advanced: How do pyrolysis conditions influence the decomposition pathways of this compound derivatives?

Flash vacuum pyrolysis (FVP) of structurally similar 1,3-dithiolane-1,1-dioxides generates diverse products, such as thiophenes or cyclic trimers/dimers, depending on substituents. For instance, pyrolysis of 2-(1-methylpropenyl)-1,3-dithiolane 1,1-dioxide yields 3-methylthiophene and a [4+4+4] trimer, while phenyl-substituted analogs form benzothiins . Temperature and steric effects critically determine product selectivity, with higher temperatures favoring cyclization over fragmentation.

Basic: What analytical techniques are essential for characterizing 1,3-dithiolane derivatives?

Key methods include:

- TLC : Monitor reaction progress using solvent systems like hexane/ethyl acetate (e.g., Rf = 0.29–0.51 for related compounds) .

- NMR : ¹H and ¹³C NMR confirm regiochemistry via shifts (e.g., adamantane-bearing dithiolanes show distinct δ 1.6–2.1 ppm for adamantyl protons) .

- Elemental Analysis : Compare calculated vs. observed C/H/N/S ratios (e.g., 68.73% C observed vs. 68.83% calculated for adamantyl derivatives) to assess purity .

Advanced: How do reaction parameters govern product distribution in nucleophilic additions involving 1,3-dithiolane anions?

Studies on 2-silylated 1,3-dithiolanes reveal that temperature and molar ratios significantly influence outcomes. For example, reactions with bisnucleophiles (e.g., N,N- or S,S-donors) at elevated temperatures favor cyclization to heterocycles (e.g., [1,3]dithiolanes), whereas lower temperatures promote open-chain adducts . Mechanistic studies using spectroscopic (IR, GC-MS) and crystallographic data are critical for rationalizing these trends .

Application: Can this compound be tailored for supramolecular or sensing applications?

Yes. Adamantane-functionalized 1,3-dithiolanes form stable supramolecular complexes with β-cyclodextrin, enabling host-guest chemistry studies . Additionally, anthracene-modified dithiolanes (e.g., 2-(anthracen-9-yl)-1,3-dithiolane) act as dual-channel fluorescent probes for Hg²⁺ detection via aggregation-induced emission (AIE) mechanisms, demonstrating utility in environmental sensing .

Data Analysis: How should researchers resolve discrepancies in elemental analysis for 1,3-dithiolanes?

Minor deviations (e.g., ±0.2% for carbon or sulfur content) may arise from incomplete purification or hygroscopicity. For example, 2-(1-adamantylmethyl)-2-(3-nitrophenyl)-1,3-dithiolane showed 63.96% C (vs. 63.98% calculated), attributed to residual solvents . Re-crystallization or repeated column chromatography can mitigate this. Cross-validation with mass spectrometry (GC-MS) is recommended .

Advanced: What strategies optimize regioselectivity in electrophilic additions to 1,3-dithiolanes?

Regioselectivity in reactions like ipso-formylation is influenced by electronic effects of substituents. For example, polyhalogenated nitrobutadienes react with α,β-bifunctional ethanes to yield 2-(1-nitroallylidene)dithiolanes, with regiochemistry confirmed by ¹³C NMR (δ 120–150 ppm for conjugated carbons) . Computational modeling (DFT) can predict reactive sites and guide synthetic design.

Application: How do 1,3-dithiolanes contribute to heterocyclic chemistry?

1,3-Dithiolanes serve as versatile precursors for heterocycles. For instance, treatment with diazomethane generates thioketone adducts, while desilylation of 2-trimethylsilyl-1,3-dithiolanes produces nucleophilic anions for constructing imidazolidines or oxazolidines . These transformations are pivotal in synthesizing bioactive molecules or functional materials.

Data Contradiction: Why do similar 1,3-dithiolane derivatives exhibit varying thermal stabilities?

Substituent electronic and steric profiles dictate stability. Adamantane-bearing derivatives (melting points 115–148°C) exhibit higher thermal stability due to rigid adamantyl frameworks, whereas aliphatic analogs decompose at lower temperatures . Differential scanning calorimetry (DSC) and TGA can quantify these differences.

Advanced: What mechanistic insights explain the formation of [4+2] vs. [4+4+4] cycloadducts during dithiolane pyrolysis?

The reaction pathway depends on the thiocarbonyl ylide intermediate’s stability. For example, 2-propenethials generated from 1,3-dithiolane-1,1-dioxides undergo either Diels-Alder-like [4+2] cyclization (forming benzothiins) or stepwise trimerization, influenced by substituent electronic effects and pyrolysis duration . Computational studies (e.g., transition state analysis) are needed to elucidate these pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products